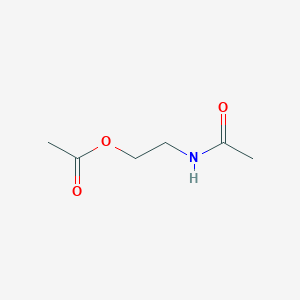
2-Acetamidoethyl acetate
Cat. No. B099064
Key on ui cas rn:
16180-96-4
M. Wt: 145.16 g/mol
InChI Key: SKPWGBMKZNVXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04835312
Procedure details


Ten grams of sodium hydroxide was suspended in 50 ml of N,N-dimethylacetamide, followed by a further addition of 12 g of acetamide, 0.05 g of phenothiazine and 36 g of 2-chloroethyl acetate. A reaction was allowed to take place at 40° C. for 4 hours with stirring. After the completion of the reaction, the reaction solution was filtered to separate off all the undissolved materials. Under reduced pressures, N,N-dimethylacetoamide and unreacted 2-chloroethyl acetate were distilled off. After adding 100 ml of benzene and 50 ml of distilled water to the residue, the mixture was thoroughly agitated and separated into two layers. The aqueous solution layer was extracted twice with 50 ml of benzene. The benzene layers were combined and dried with magnesium sulfate. The thus-dried benzene layer was subjected to a distillation under reduced pressure. A fraction was collected at 138-140° C./ 2 mmHg, thereby obtaining 22 g of N-acetoxyethylacetamide (yield: 74%). The reaction system in the above reaction contained water of the order of 5000 ppm or so.





Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([NH2:6])(=[O:5])[CH3:4].[C:7]([O:10][CH2:11][CH2:12]Cl)(=[O:9])[CH3:8]>CN(C)C(=O)C.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[C:7]([O:10][CH2:11][CH2:12][NH:6][C:3](=[O:5])[CH3:4])(=[O:9])[CH3:8] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N
|
|
Name
|
|
|
Quantity
|
36 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCCCl
|
|
Name
|
|
|
Quantity
|
0.05 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate off all the undissolved materials
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Under reduced pressures, N,N-dimethylacetoamide and unreacted 2-chloroethyl acetate were distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After adding 100 ml of benzene and 50 ml of distilled water to the residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was thoroughly agitated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated into two layers
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution layer was extracted twice with 50 ml of benzene
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The thus-dried benzene layer was subjected to a distillation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A fraction was collected at 138-140° C./ 2 mmHg
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCCNC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
